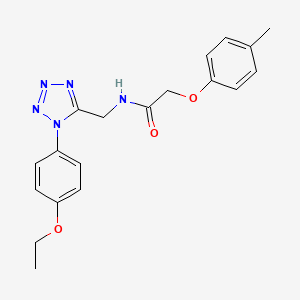

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide

Description

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 4-ethoxyphenyl group and a methylene bridge linked to a 2-(p-tolyloxy)acetamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, confers metabolic stability and enhances binding affinity in medicinal chemistry applications, while the ethoxy and p-tolyloxy substituents modulate lipophilicity and bioavailability .

Synthetic routes for analogous compounds involve coupling reactions between tetrazole intermediates and acetamide precursors. For example, describes the use of trityl-protected intermediates and catalytic hydrogenation to assemble acetamide-tetrazole hybrids, with NMR confirming structural integrity .

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-3-26-16-10-6-15(7-11-16)24-18(21-22-23-24)12-20-19(25)13-27-17-8-4-14(2)5-9-17/h4-11H,3,12-13H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLPHTAWHUUACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential interactions with various enzymes and receptors. The specific pathways affected by the compound are currently unknown

Pharmacokinetics

The compound’s predicted density is 1.461±0.06 g/cm3, which may influence its absorption and distribution. The compound’s pKa is predicted to be -8.81±0.50, which could affect its solubility and therefore its absorption and distribution

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential interactions with various enzymes and receptors, it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The compound is predicted to be stable under an inert atmosphere at room temperature

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide, with the CAS number 1005305-78-1 and molecular formula C19H21N5O3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 367.409 g/mol

- Molecular Structure : The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets through:

- Competitive Inhibition : Potentially inhibiting enzyme activity by competing with substrate binding.

- Allosteric Modulation : Inducing conformational changes in target proteins that affect their activity.

- Covalent Modification : Forming stable covalent bonds with specific amino acid residues in target proteins.

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar tetrazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the inhibition of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties by targeting the methylerythritol phosphate (MEP) pathway through inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). This pathway is crucial for isoprene synthesis in certain bacteria and parasites.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

| Compound | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Antitumor | 1.61 ± 1.92 | Bcl-2 |

| Compound B | Antimicrobial | 23.30 ± 0.35 | DXR |

| N-(4-methoxyphenyl)-tetrazole derivative | Cytotoxicity | <10 | Various cancer cell lines |

These studies highlight the importance of specific functional groups in enhancing biological activity. For example, the presence of electron-donating groups on aromatic rings has been linked to increased cytotoxicity against cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Tetrazole-Acetamide Derivatives

Impact of Substituents and Linkers

- Ethoxy vs.

- Methylene vs.

- Heterocyclic Modifications : Thiadiazole-containing analogs () introduce additional hydrogen-bonding sites, which may alter target selectivity .

Pharmacological Considerations

- GPCR Modulation : Tetrazole-based angiotensin II receptor blockers (e.g., losartan in ) highlight the scaffold’s utility in cardiovascular therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.